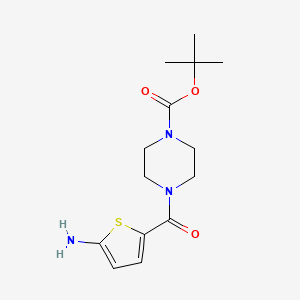
(R)-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Hydroxy Intermediate: The initial step involves the formation of the hydroxy intermediate through a reaction between a suitable alcohol and an appropriate reagent under controlled conditions.
Thioether Formation: The hydroxy intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Carbamate Formation: The final step involves the reaction of the thioether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamate groups. It can also serve as a model compound for investigating the biological activity of related molecules.
Medicine
In medicine, carbamates are known for their potential therapeutic applications. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where carbamate-based drugs have shown efficacy.
Industry
In the industrial sector, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate may find applications in the development of new materials, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate would depend on its specific application. Generally, carbamates exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxy and thioether groups in the compound may play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-butyl 1-hydroxy-3-(4-chlorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-fluorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-nitrobenzylthio)propan-2-ylcarbamate
Uniqueness
Compared to similar compounds, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate stands out due to the presence of the 4-methylbenzylthio group, which may impart unique chemical and biological properties. This structural feature could influence its reactivity, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
tert-butyl N-[1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBJMHSOZAQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)

![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

